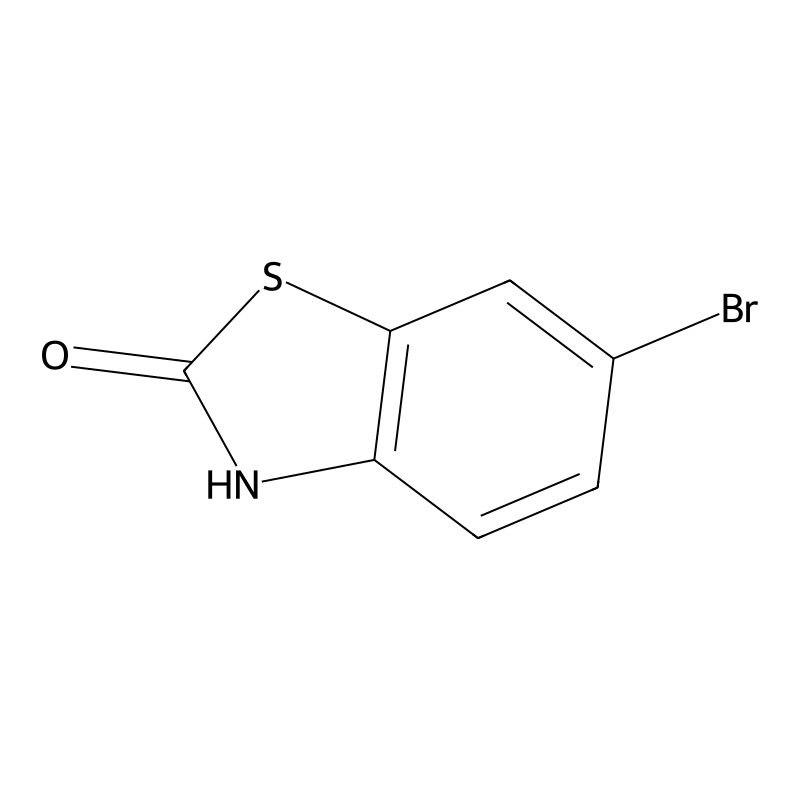

6-Bromo-2-benzothiazolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Biochemistry

Summary of the Application: 6-Bromo-2-benzothiazolinone has been used in the study of photosynthetic processes. Specifically, it has been used in the synthesis of derivatives that inhibit photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris .

Results or Outcomes: The results indicate that 6-Bromo-2-benzothiazolinone and its derivatives inhibit photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . .

Application in Organic Synthesis

Summary of the Application: 6-Bromo-2-benzothiazolinone is used as a starting material in the synthesis of various organic compounds. It is particularly useful in the synthesis of 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives .

Results or Outcomes: The results indicate that 6-Bromo-2-benzothiazolinone can be successfully used to synthesize 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives . .

Application in Chemical Synthesis

Summary of the Application: 6-Bromo-2-benzothiazolinone is used as a starting material in the synthesis of various organic compounds . It is particularly useful in the synthesis of 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives .

6-Bromo-2-benzothiazolinone is an organic compound with the chemical formula CHBrNOS and a CAS number of 62266-82-4. It appears as a solid, typically in the form of white to slightly pale yellow crystals or powder. The compound has a melting point of approximately 230°C, indicating its stability at elevated temperatures. Its structure features a benzothiazole ring, which is characterized by a fused benzene and thiazole ring system, with a bromine atom substituted at the 6-position of the benzothiazole moiety .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.

- Condensation Reactions: It can undergo condensation with amines or other reactive groups to form more complex structures.

- Coupling Reactions: This compound can be utilized in coupling reactions to synthesize azo compounds, which have applications in dyes and pigments .

Research indicates that 6-Bromo-2-benzothiazolinone exhibits notable biological activities:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.

- Antialgal Activity: Studies have demonstrated its potential to inhibit algal growth, suggesting applications in controlling harmful algal blooms .

- Pharmacological Potential: Its derivatives are being explored for use in pharmaceuticals due to their biological activity against specific targets .

Several methods exist for synthesizing 6-Bromo-2-benzothiazolinone:

- Bromination of Benzothiazolinone: This method involves the bromination of 2-benzothiazolinone using bromine or brominating agents.

- Condensation Reactions: The compound can be synthesized through condensation reactions involving appropriate starting materials, such as amines and carbonyl compounds.

- Coupling Reactions: As mentioned earlier, it can also be synthesized via coupling reactions with diazotized compounds .

6-Bromo-2-benzothiazolinone finds applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Analytical Chemistry: The compound is used in analytical applications due to its reactivity and ability to form stable derivatives.

- Agricultural Chemistry: Its antialgal properties make it useful in formulations aimed at controlling algae in water bodies .

Studies on the interactions of 6-Bromo-2-benzothiazolinone focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its mechanism of action and potential side effects when used in pharmaceuticals or agricultural applications. Interaction studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets.

- Toxicity Studies: Understanding the safety profile of the compound through various assays.

Several compounds share structural similarities with 6-Bromo-2-benzothiazolinone. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Amino-6-bromobenzothiazole | CHBrNS | Contains an amino group, enhancing its reactivity |

| 6-Bromo-2-methyl-1,3-benzothiazole | CHBrNS | Methyl substitution alters solubility and reactivity |

| 2-Benzothiazolylazo Compounds | Variable | Azo compounds derived from benzothiazoles exhibit vibrant colors |

Uniqueness of 6-Bromo-2-benzothiazolinone:

This compound is distinguished by its specific bromination pattern and its unique combination of properties that enable diverse applications in pharmaceuticals and analytical chemistry. Its structural framework allows for significant reactivity while maintaining stability under various conditions .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant